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molecular formula C9H12ClNO B1461609 Chroman-4-amine hydrochloride CAS No. 90609-63-5

Chroman-4-amine hydrochloride

Cat. No. B1461609
M. Wt: 185.65 g/mol
InChI Key: BVMKYKMJUZEGBU-UHFFFAOYSA-N
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Patent
US08114991B2

Procedure details

A mixture of 4-aminochromane hydrochloride (27.8 g, 0.15 mol) and aqueous sodium hydroxide (2N) was extracted with ethyl acetate and the organic layer dried (sodium sulfate) and evaporated to give racemic 4-aminochromane (14.2 g, 0.095 mol). To this was added methyl 2-methoxyacetate (10.94 g, 0.105 mol) and 2.5 g Novozym 435 (Aldrich Corp.) in tert-butyl methyl ether, and the mixture heated at reflux for 2 hours. A further addition of Novozym 435 (0.5 g) was made and heating continued until the reaction was complete as judged by hplc. Dichloromethane was added, the biocatalyst filtered off and the organic layer dried (sodium sulfate) and evaporated. The residue was dissolved in the minimum of dichloromethane, and ethanolic hydrochloric acid solution (8N) was added to give (4S)4-aminochromane hydrochloride which was filtered off, and the filtrate evaporated to give N-[(4R)4-chromanyl]-2-methoxyacetamide (8.2 g), mp. 109-112° C.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1.[OH-].[Na+]>>[NH2:2][CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
Cl.NC1CCOC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1CCOC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.095 mol
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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